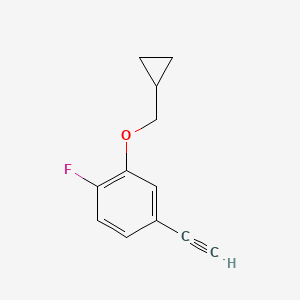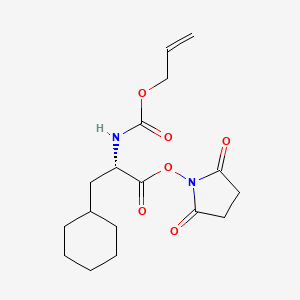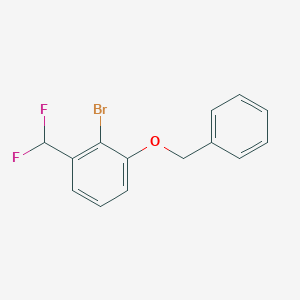
2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene: is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and an ethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene typically involves multiple steps. One common method includes the bromination of 1-(cyclohexylmethoxy)-3-ethynylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation Reactions: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 2-hydroxy-1-(cyclohexylmethoxy)-3-ethynylbenzene or 2-amino-1-(cyclohexylmethoxy)-3-ethynylbenzene.
Elimination Reactions: Formation of alkenes such as 1-(cyclohexylmethoxy)-3-ethynylbenzene.
Oxidation Reactions: Formation of carbonyl compounds such as 2-bromo-1-(cyclohexylmethoxy)-3-ethynylbenzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The ethynyl group can participate in various addition reactions, while the cyclohexylmethoxy group provides steric hindrance and influences the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
2-Bromo-1-(methoxy)-3-ethynylbenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(cyclohexylmethoxy)-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
1-Bromo-2-(cyclohexylmethoxy)-3-ethynylbenzene: Similar structure but with the bromine atom in a different position on the benzene ring.
Uniqueness: 2-Bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of the cyclohexylmethoxy group provides additional steric bulk, which can affect the compound’s interactions with other molecules and its overall stability.
Propiedades
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c1-2-13-9-6-10-14(15(13)16)17-11-12-7-4-3-5-8-12/h1,6,9-10,12H,3-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQMPDHJKUVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)


![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)






